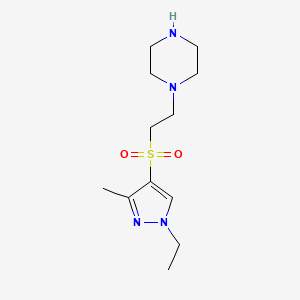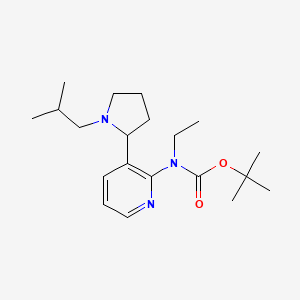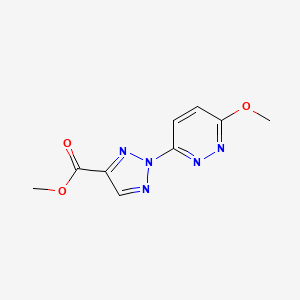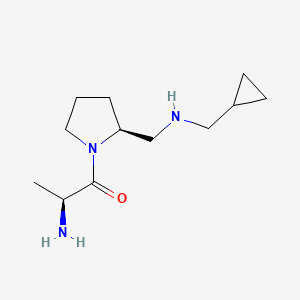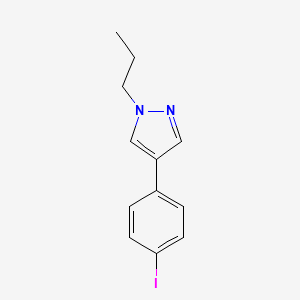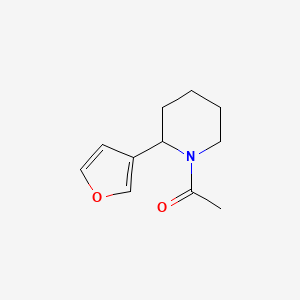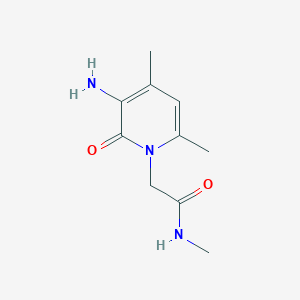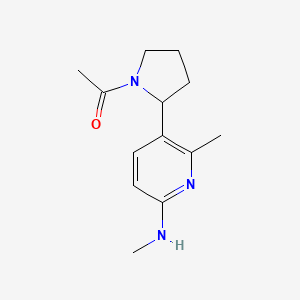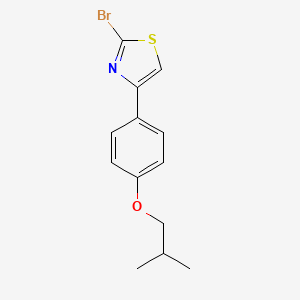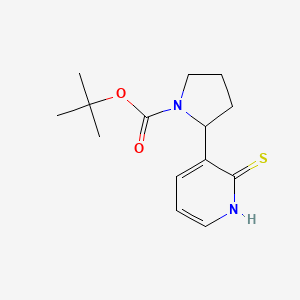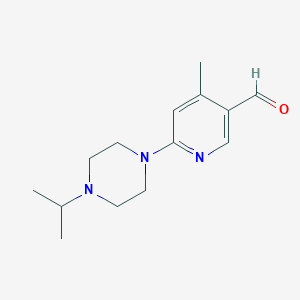
6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinaldehyde is a chemical compound that belongs to the class of nicotinaldehyde derivatives This compound is characterized by the presence of a piperazine ring substituted with an isopropyl group and a nicotinaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinaldehyde typically involves the reaction of 4-methylnicotinaldehyde with 4-isopropylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinic acid.
Reduction: 6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of 6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The piperazine ring may play a role in binding to receptors or enzymes, while the nicotinaldehyde moiety could be involved in redox reactions or other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Methylpiperazin-1-yl)-4-methylnicotinaldehyde
- 6-(4-Ethylpiperazin-1-yl)-4-methylnicotinaldehyde
- 6-(4-Propylpiperazin-1-yl)-4-methylnicotinaldehyde
Uniqueness
6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinaldehyde is unique due to the presence of the isopropyl group on the piperazine ring, which may confer distinct steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C14H21N3O |
|---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
4-methyl-6-(4-propan-2-ylpiperazin-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C14H21N3O/c1-11(2)16-4-6-17(7-5-16)14-8-12(3)13(10-18)9-15-14/h8-11H,4-7H2,1-3H3 |
InChI Key |
DMALEFGYXUNVEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C=O)N2CCN(CC2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


